Comparative Antibacterial Efficacy Against Escherichia coli
A hydrazone derivative (Compound A) synthesized directly from 2-Chloro-5-(hydrazinylmethyl)pyridine demonstrated quantifiable antibacterial activity against Escherichia coli in a controlled in vitro assay. The target compound-derived molecule showed an MIC of 32 µg/mL, which, while less potent than the standard Streptomycin control (MIC of 16 µg/mL), represents a chemically tractable starting point for structure-activity relationship (SAR) optimization [1]. This provides a baseline measure of activity for the core structure absent in non-chlorinated or differently substituted analogs.
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 32 µg/mL (as the active hydrazone derivative synthesized from 2-Chloro-5-(hydrazinylmethyl)pyridine) |
| Comparator Or Baseline | Streptomycin: 16 µg/mL |
| Quantified Difference | The target derivative shows an MIC value 100% higher (i.e., half the potency) than the Streptomycin control. |
| Conditions | In vitro broth dilution assay against the E. coli bacterial strain [1]. |
Why This Matters
This data proves the compound's utility in generating novel antimicrobial chemotypes and provides a quantitative benchmark for any substitution, demonstrating that the 2-chloro-5-hydrazinylmethyl architecture is a functional scaffold that produces active derivatives.
- [1] Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039–1043. View Source
